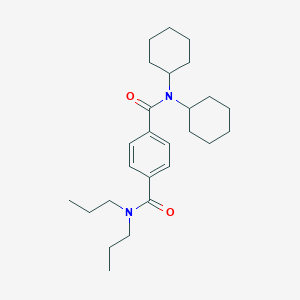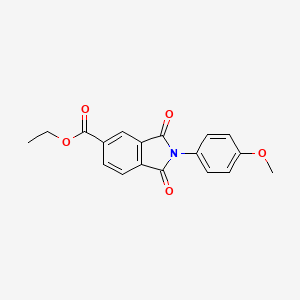![molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline typically involves the condensation of indenoquinoxalin-11-one with 4-methoxyaniline. The reaction is usually carried out in the presence of acetic acid (AcOH) as a catalyst under reflux conditions . The reaction mixture is then poured into crushed ice to precipitate the product, which is filtered, dried, and recrystallized from a suitable solvent such as dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted indenoquinoxalines .
科学研究应用
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential bioactivity, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain kinases and cytokines .
相似化合物的比较
Similar Compounds
11H-indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar chemical reactivity and potential pharmacological activities.
4-methoxyaniline: A precursor used in the synthesis of N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline.
Quinoxaline derivatives: A broader class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential bioactivity.
属性
分子式 |
C22H15N3O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
InChI 键 |
VAWBYKZEESYJCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11542650.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)

